Cas no 66845-32-7 (SP-4-2-(1R-trans)-(1,2-Cyclohexanediamine-κN,κN') Diiodoplatinum)

SP-4-2-(1R-trans)-(1,2-Cyclohexanediamine-κN,κN') Diiodoplatinum is a diiodinated platinum complex with significant applications in medicinal chemistry. This compound exhibits high selectivity and stability, making it ideal for the synthesis of platinum-based drugs. Its unique structural features contribute to enhanced therapeutic efficacy and reduced side effects.
SP-4-2-(1R-trans)-(1,2-Cyclohexanediamine-κN,κN') Diiodoplatinum structure
66845-32-7 structure
商品名:SP-4-2-(1R-trans)-(1,2-Cyclohexanediamine-κN,κN') Diiodoplatinum
CAS番号:66845-32-7
MF:C6H12N2-2.I2Pt+2
メガワット:561.05888
CID:529544
PubChem ID:431178

SP-4-2-(1R-trans)-(1,2-Cyclohexanediamine-κN,κN') Diiodoplatinum 化学的及び物理的性質

名前と識別子

    • Oxaliplatin Related Compound F
    • Diiodo(trans-L-1,2-diaminocyclohexane)platinum(II)
    • [SP-4-2-(1R-trans)]-(1,2-Cyclohexanediamine-κN,κN') Diiodoplatinum
    • OXALIPLATIN, IMPURITY F: [SP-4-2-(1R-TRANS)]-(1,2-CYCLOHEXANEDIAMINE-N-N')DIIODIDOPLATINUM(II), USP STANDARD
    • (1,10-phenanthroline)PtCl2
    • (1,2-cyclohexanediamine-N,N')diiodoplatinum
    • [Pt(1,10-phenanthroline )Cl2]
    • [Pt(1,2-diaminocyclohexane)I2]
    • [Pt(DACH)I2]
    • 10-phenanthroline-n1,n10)-dichloro((sp-4-2)-platinu
    • cis-1,2-DACH-PtI2
    • dichloro(1,10-phenathroline)platinum(ii)
    • dichloro(o-phenanthroline)platinum
    • PlatinuM,
    • Pt(1,10-phenanthroline)Cl2
    • Pt(1,10-phenantroline)Cl2
    • PtII(1,10-phenanthroline)Cl2
    • PtII(phen)Cl2
    • [SP-4-2-(1R-trans)]-(1,2-Cyclohexanediamine-κN,κN′)diiodoplatinum
    • Diiodo(trans-l-1,2-cyclohexanediamine)platinum
    • NSC 290127
    • NSC-290126
    • NSC-290125
    • 67225-27-8
    • [SP-4-2-(1R-trans)]-(1,2-Cyclohexanediamine-kappaN,kappaN') Diiodoplatinum
    • NSC290126
    • NSC290125
    • 66900-72-9
    • 66845-32-7
    • (2-Azanidylcyclohexyl)azanide;diiodoplatinum(2+)
    • NSC-290127
    • NSC290127
    • SP-4-2-(1R-trans)-(1,2-Cyclohexanediamine-κN,κN') Diiodoplatinum
    • インチ: InChI=1S/C6H14N2.2HI.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-6H,1-4,7-8H2;2*1H;/q;;;+2/p-2/t5-,6-;;;/m1.../s1CopyCopied
    • InChIKey: AEAVNKNQJBFMCW-SKSSAGQDSA-LCopyCopied
    • ほほえんだ: C1CC[C@H]([C@@H](C1)N)N.I[Pt]ICopyCopied

計算された属性

  • せいみつぶんしりょう: 560.874
  • どういたいしつりょう: 560.874
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 84.7
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 2A^2

じっけんとくせい

  • ゆうかいてん: >300°C
  • ふってん: 193.6ºC at 760 mmHg
  • フラッシュポイント: 75ºC
  • ようかいど: DMSO (Slightly)
  • LogP: 2.83190

SP-4-2-(1R-trans)-(1,2-Cyclohexanediamine-κN,κN') Diiodoplatinum セキュリティ情報

SP-4-2-(1R-trans)-(1,2-Cyclohexanediamine-κN,κN') Diiodoplatinum 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C984525-250mg
[SP-4-2-(1R-trans)]-(1,2-Cyclohexanediamine-κN,κN') Diiodoplatinum
66845-32-7
250mg
$ 1694.00 2023-09-08
A2B Chem LLC
AH21270-100mg
Nsc290127
66845-32-7
100mg
$1052.00 2024-04-19
A2B Chem LLC
AH21270-250mg
Nsc290127
66845-32-7
250mg
$1766.00 2024-04-19
TRC
C984525-25mg
[SP-4-2-(1R-trans)]-(1,2-Cyclohexanediamine-κN,κN') Diiodoplatinum
66845-32-7
25mg
$ 224.00 2023-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1481260-25MG
Oxaliplatin Related Compound F
66845-32-7
25mg
¥12292.06 2024-12-23
TRC
C984525-100mg
[SP-4-2-(1R-trans)]-(1,2-Cyclohexanediamine-κN,κN') Diiodoplatinum
66845-32-7
100mg
$ 959.00 2023-09-08
A2B Chem LLC
AH21270-25mg
Nsc290127
66845-32-7
25mg
$338.00 2024-04-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1481260-25MG
66845-32-7
25MG
¥15122.65 2023-01-05

SP-4-2-(1R-trans)-(1,2-Cyclohexanediamine-κN,κN') Diiodoplatinum 関連文献

SP-4-2-(1R-trans)-(1,2-Cyclohexanediamine-κN,κN') Diiodoplatinumに関する追加情報

Introduction to SP-4-2-(1R-trans)-(1,2-Cyclohexanediamine-κN,κN') Diiodoplatinum and Its Significance in Modern Medicinal Chemistry

SP-4-2-(1R-trans)-(1,2-Cyclohexanediamine-κN,κN') Diiodoplatinum, a compound with the CAS number 66845-32-7, represents a significant advancement in the field of medicinal chemistry. This organoplatinum complex has garnered considerable attention due to its unique structural properties and promising applications in the treatment of various diseases. The compound's intricate molecular architecture, featuring a bidentate ligand derived from 1,2-cyclohexanediamine, contributes to its distinct binding characteristics and therapeutic potential.

The development of SP-4-2-(1R-trans)-(1,2-Cyclohexanediamine-κN,κN') Diiodoplatinum is rooted in the broader quest for more effective and less toxic platinum-based anticancer agents. Platinum complexes have long been recognized for their efficacy in chemotherapy, with drugs like cisplatin and carboplatin becoming cornerstones in cancer treatment regimens. However, the limitations associated with these conventional agents, such as nephrotoxicity and neurotoxicity, have driven research into novel platinum derivatives that offer improved selectivity and reduced side effects.

The ligand component of SP-4-2-(1R-trans)-(1,2-Cyclohexanediamine-κN,κN') Diiodoplatinum plays a crucial role in determining its biological activity. The chiral environment provided by the 1R-trans-configuration of the cyclohexane ring influences the compound's interaction with biological targets. This stereochemical feature is particularly important in medicinal chemistry, as it can lead to enhanced binding affinity and specificity. Recent studies have highlighted the significance of chirality in platinum complexes, demonstrating that subtle differences in molecular structure can dramatically alter pharmacological properties.

One of the most compelling aspects of SP-4-2-(1R-trans)-(1,2-Cyclohexanediamine-κN,κN') Diiodoplatinum is its potential to overcome drug resistance mechanisms that often limit the effectiveness of existing platinum-based therapies. Resistance can arise from various factors, including increased efflux of the drug from cells or modifications in DNA repair mechanisms. The unique binding properties of this compound suggest that it may be able to circumvent these resistance pathways by forming different adducts with DNA or by interacting with alternative cellular targets.

Recent preclinical studies have provided intriguing insights into the mechanism of action of SP-4-2-(1R-trans)-(1,2-Cyclohexanediamine-κN,κN') Diiodoplatinum. These investigations have revealed that the compound exhibits potent antitumor activity by inducing DNA damage and inhibiting cell proliferation. The diiodo moiety attached to the platinum center appears to enhance its reactivity towards biological targets, leading to more efficient formation of DNA adducts. Furthermore, the bidentate ligand system ensures stable coordination with both nitrogen atoms of the amino group, facilitating precise binding to critical residues on biological macromolecules.

The pharmacokinetic profile of SP-4-2-(1R-trans)-(1,2-Cyclohexanediamine-κN,κN') Diiodoplatinum is another area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted is essential for optimizing its therapeutic use. Preliminary data suggest that this compound exhibits favorable pharmacokinetic properties compared to conventional platinum analogs. Its improved solubility and reduced tendency to form insoluble protein complexes may contribute to better tissue penetration and prolonged half-life in vivo.

The potential applications of SP-4-2-(1R-trans)-(1,2-Cyclohexanediamine-κN,κN') Diiodoplatinum extend beyond oncology. Research is ongoing to explore its efficacy in treating other types of diseases characterized by abnormal cell growth or DNA damage. For instance, studies have suggested that this compound may have utility in antiviral therapy or in conditions involving oxidative stress-induced cellular damage. The versatility of its mechanism of action makes it a promising candidate for multiple therapeutic applications.

The synthesis and characterization of SP-4-2-(1R-trans)-(1,2-Cyclohexanediamine-κN,κN') Diiodoplatinum represent a significant achievement in synthetic organic chemistry. The process involves multiple steps requiring precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as chiral resolution and catalytic asymmetric synthesis have been employed to obtain the enantiomerically pure form of this complex. These synthetic methodologies not only highlight the ingenuity of modern chemical research but also pave the way for scalable production if clinical trials prove successful.

As research into SP-4-2-(1R-trans)-(1,2-Cyclohexanediamine-κN,κN') Diiodoplatinum progresses into clinical trials phase I/II studies will be crucial for evaluating its safety profile and therapeutic efficacy. These trials will provide valuable data on dosing regimens side effects patient tolerance and overall response rates against various disease states including different types cancer The outcomes will determine whether this novel platinum complex can translate its promising preclinical results into tangible clinical benefits for patients

The development pipeline for SP 4 2 ( 1 R trans ) ( 12 cyclohexanediamine κ N κ N ) diiodoplatinum exemplifies how interdisciplinary collaboration between chemists biologists pharmacologists can lead to innovative treatments for challenging diseases Current advancements molecular biology imaging techniques personalized medicine approaches further enhance potential impact such compounds By integrating these technologies researchers aim not only improve treatment options but also develop more targeted therapies reduce systemic toxicity improve patient outcomes future medical practice

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